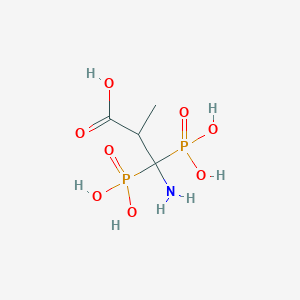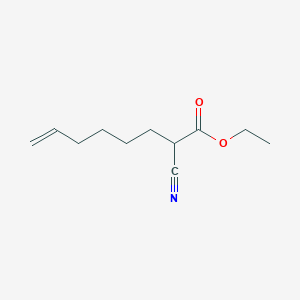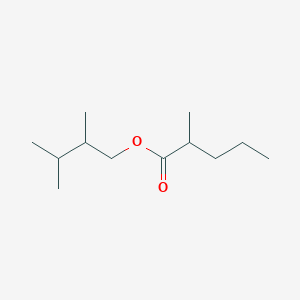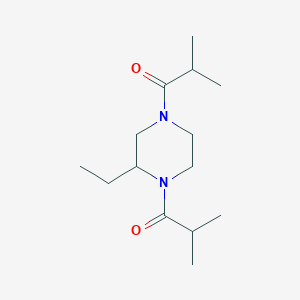
3-Amino-2-methyl-3,3-diphosphonopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-3,3-diphosphonopropanoic acid is an organic compound that features both amino and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-3,3-diphosphonopropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3,3-diphosphonopropanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to meet industrial standards. Techniques such as crystallization, filtration, and distillation are commonly employed.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-3,3-diphosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino derivatives.
Scientific Research Applications
3-Amino-2-methyl-3,3-diphosphonopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-3,3-diphosphonopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylpropanoic acid
- 3,3-Diphosphonopropanoic acid
- 2-Methyl-3,3-diphosphonopropanoic acid
Uniqueness
3-Amino-2-methyl-3,3-diphosphonopropanoic acid is unique due to the presence of both amino and phosphonic acid groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
90097-17-9 |
|---|---|
Molecular Formula |
C4H11NO8P2 |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
3-amino-2-methyl-3,3-diphosphonopropanoic acid |
InChI |
InChI=1S/C4H11NO8P2/c1-2(3(6)7)4(5,14(8,9)10)15(11,12)13/h2H,5H2,1H3,(H,6,7)(H2,8,9,10)(H2,11,12,13) |
InChI Key |
OFHWUHFDLLQVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)

silanol](/img/structure/B14366759.png)


![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)

![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)
